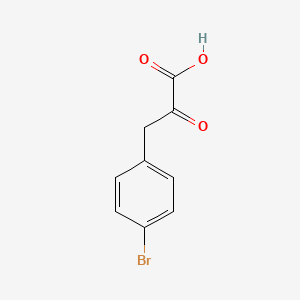

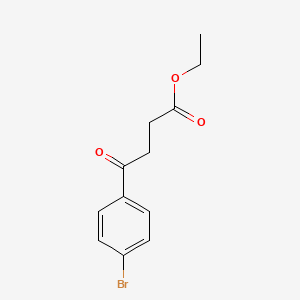

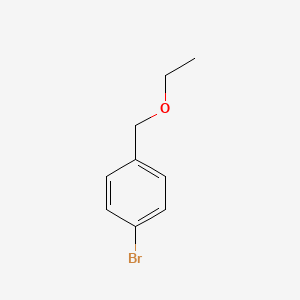

Ethyl 4-(4-bromophenyl)-4-oxobutanoate

説明

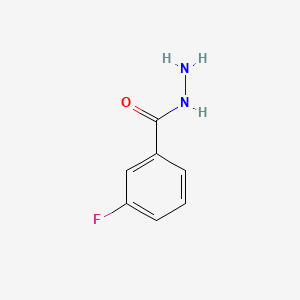

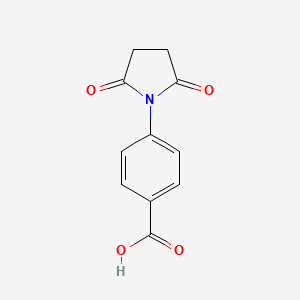

Ethyl 4-(4-bromophenyl)-4-oxobutanoate is a chemical compound that is part of a broader class of organic compounds known for their utility in various chemical reactions and syntheses. The compound features a bromophenyl group, which is a bromine atom bonded to a phenyl ring, attached to a 4-oxobutanoate ester moiety. This structure is significant in organic chemistry due to its potential reactivity and the presence of functional groups that can undergo various transformations.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, ethyl 4-bromo-3-oxobutanoate can be synthesized by reacting ethyl 3-oxobutanoate with benzene in the presence of aluminum chloride, leading to a range of products including ethylbenzene and 3-phenylbutanoic acid . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . Similarly, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction . These methods highlight the versatility of ethyl 4-oxobutanoates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-(4-bromophenyl)-4-oxobutanoate has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . The crystal structures of other ethyl 4-oxobutanoate derivatives have also been determined, providing insights into their conformation and molecular interactions .

Chemical Reactions Analysis

Ethyl 4-bromo-3-oxobutanoate has been shown to react with diethyl malonate, methyl cyanoacetate, and malononitrile to yield various products, demonstrating its reactivity and potential as a building block for more complex molecules . The presence of the bromo group in the molecule can facilitate further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(4-bromophenyl)-4-oxobutanoate and related compounds are influenced by their functional groups. For instance, the presence of the ester group can affect the compound's solubility in organic solvents, while the bromophenyl group can impact its reactivity and boiling point. The antimicrobial and antioxidant activities of some synthesized ethyl 4-oxobutanoate derivatives have been evaluated, indicating potential applications in medicinal chemistry .

科学的研究の応用

1. Antimicrobial and Antiproliferative Agents

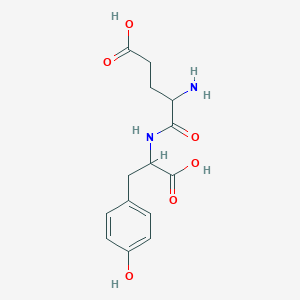

- Summary of Application: This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Tick Control

- Summary of Application: Ethyl-4-bromophenyl carbamate has been used to control different stages of Rhipicephalus microplus ticks implanted in cattle .

- Methods of Application: Twelve steers were distributed into four groups, each with four chambers (12 chambers per group), where approximately 1,000 R. microplus larvae were placed in each chamber. The chambers were sprayed with a solution of ethyl-4-bromophenyl carbamate (0.668 mg/mL) at different stages of the tick’s life cycle .

- Results or Outcomes: The percentage of cumulative reduction of hatched larvae was 98.3, 96.1 and 94.4% when larvae, nymph and adult stages were treated, respectively. The average cumulative reduction of hatched larvae, considering the three treated stages, was 96.3%, whereby the reproductive potential of this tick was drastically reduced .

Safety And Hazards

特性

IUPAC Name |

ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPICHZTXSNYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345348 | |

| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

CAS RN |

30913-87-2 | |

| Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)